molecular formula C9H6F3NO3 B565500 4-(Trifluoroacetylamino)benzoic Acid-d4 CAS No. 461426-32-4

4-(Trifluoroacetylamino)benzoic Acid-d4

Cat. No.: B565500
CAS No.: 461426-32-4
M. Wt: 237.171
InChI Key: TZDURDLECJWHJD-RHQRLBAQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of trifluoroacetic anhydride and a suitable base to facilitate the reaction .

Industrial Production Methods

Industrial production of 4-(Trifluoroacetylamino)benzoic Acid-d4 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoroacetylamino)benzoic Acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-(Trifluoroacetylamino)benzoic Acid-d4 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Trifluoroacetylamino)benzoic Acid-d4 involves its interaction with specific molecular targets. The presence of deuterium atoms can influence the compound’s behavior in chemical reactions, making it useful for studying reaction mechanisms and pathways. The trifluoroacetyl group can participate in various chemical reactions, providing insights into the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoroacetylamino)benzoic Acid-d4 is unique due to the presence of four deuterium atoms, which enhances its stability and makes it particularly useful in analytical techniques such as NMR spectroscopy and mass spectrometry. This compound’s unique properties make it a valuable tool in various fields of scientific research .

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-[(2,2,2-trifluoroacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO3/c10-9(11,12)8(16)13-6-3-1-5(2-4-6)7(14)15/h1-4H,(H,13,16)(H,14,15)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDURDLECJWHJD-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])NC(=O)C(F)(F)F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858526
Record name 4-(2,2,2-Trifluoroacetamido)(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461426-32-4
Record name 4-(2,2,2-Trifluoroacetamido)(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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